molecular formula C10H6F2N2O2S B2610044 4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid CAS No. 2248321-44-8

4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid

Cat. No. B2610044
CAS RN: 2248321-44-8
M. Wt: 256.23
InChI Key: OSEFZUFZWWSOSQ-UHFFFAOYSA-N
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Description

4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Diflumidone and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid has been extensively studied for its potential applications in various fields. In the field of agriculture, this compound has been shown to have antifungal and herbicidal properties. It has been used as an active ingredient in several commercial fungicides and herbicides. In the field of medicine, 4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid has been studied for its potential anticancer and antiviral properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease.

Mechanism Of Action

The mechanism of action of 4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and proteins in the target organism. In fungi, it inhibits the activity of succinate dehydrogenase, which is essential for energy production. In plants, it inhibits the activity of protoporphyrinogen oxidase, which is essential for chlorophyll synthesis.
Biochemical and Physiological Effects:
4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid has been shown to have several biochemical and physiological effects. In fungi, it disrupts the energy production process, leading to cell death. In plants, it inhibits chlorophyll synthesis, leading to chlorosis and eventual death. In mammalian cells, it has been shown to have potential anticancer and antiviral effects.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid in lab experiments include its high potency and specificity. It has been shown to be effective at low concentrations, making it a cost-effective option for research studies. However, the limitations of using this compound include its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on 4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid. One direction is to study its potential applications in the treatment of Alzheimer's disease. Another direction is to explore its potential as a herbicide and fungicide in organic farming. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity in mammalian cells. Overall, 4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid has significant potential for various scientific research applications, and more studies are needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 4-nitrobenzoic acid, which is converted into 4-aminobenzoic acid through a reduction reaction. The 4-aminobenzoic acid is then reacted with thiocarbonyldiimidazole to form the corresponding thiourea derivative. The thiourea derivative is further reacted with difluoromethylthioacetic acid to form the final product, 4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid.

properties

IUPAC Name

4-[5-(difluoromethyl)thiadiazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2S/c11-9(12)8-7(13-14-17-8)5-1-3-6(4-2-5)10(15)16/h1-4,9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEFZUFZWWSOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid

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